BenchChemオンラインストアへようこそ!

Methyl 2-(pyridin-3-yl)propanoate

PI3Kδ inhibition Cancer therapeutics Kinase inhibitor discovery

Methyl 2-(pyridin-3-yl)propanoate (CAS 154369-12-7) is a heterocyclic ester compound belonging to the class of pyridine-substituted propanoates, with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol. The compound features a pyridine ring substituted at the 3-position with a methyl ester-bearing propanoate moiety, conferring distinct physicochemical properties including an XLogP3-AA value of 1.2, a topological polar surface area of 39.2 Ų, and zero hydrogen bond donors.

Molecular Formula C9H11NO2
Molecular Weight 165.192
CAS No. 154369-12-7
Cat. No. B2864365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(pyridin-3-yl)propanoate
CAS154369-12-7
Molecular FormulaC9H11NO2
Molecular Weight165.192
Structural Identifiers
SMILESCC(C1=CN=CC=C1)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-7(9(11)12-2)8-4-3-5-10-6-8/h3-7H,1-2H3
InChIKeyKAIWOPQXZCZAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(pyridin-3-yl)propanoate (CAS 154369-12-7): Baseline Characterization for Sourcing and Comparative Evaluation


Methyl 2-(pyridin-3-yl)propanoate (CAS 154369-12-7) is a heterocyclic ester compound belonging to the class of pyridine-substituted propanoates, with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol [1]. The compound features a pyridine ring substituted at the 3-position with a methyl ester-bearing propanoate moiety, conferring distinct physicochemical properties including an XLogP3-AA value of 1.2, a topological polar surface area of 39.2 Ų, and zero hydrogen bond donors [2]. The compound is commercially available from multiple research chemical suppliers at purities typically ranging from 95% to 98% , positioning it as an accessible intermediate for medicinal chemistry and organic synthesis applications.

Why Methyl 2-(pyridin-3-yl)propanoate Cannot Be Replaced by Generic 2- or 4-Pyridyl Analogs Without Risk of Functional Divergence


Pyridine-substituted propanoates exhibit fundamentally divergent biological activity profiles and reactivity patterns depending on the position of nitrogen substitution on the pyridine ring [1]. The 3-pyridyl (meta) substitution present in methyl 2-(pyridin-3-yl)propanoate confers a specific electronic distribution and steric orientation that distinguishes it from 2-pyridyl (ortho) and 4-pyridyl (para) analogs. This positional isomerism directly impacts receptor binding geometry, enzyme inhibition selectivity, and synthetic intermediate utility [2]. Procurement decisions based solely on shared molecular formula or functional group similarity without accounting for pyridine substitution position can result in failed biological assays, altered metabolic stability, or incompatible reactivity in downstream synthetic pathways [3].

Methyl 2-(pyridin-3-yl)propanoate: Comparative Performance Evidence for PI3Kδ Inhibition, CYP17 Selectivity, and Synthetic Utility


PI3Kδ Cellular Inhibition: Methyl 2-(pyridin-3-yl)propanoate vs. Advanced Lead Compounds

Methyl 2-(pyridin-3-yl)propanoate demonstrated an IC₅₀ of 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 minutes by electrochemiluminescence assay [1]. In the same assay context, structurally distinct PI3Kδ inhibitors such as BDBM204084 exhibited IC₅₀ values of 3 nM, representing approximately 34-fold greater potency [2]. The 102 nM cellular potency of methyl 2-(pyridin-3-yl)propanoate establishes its utility as a moderately active starting scaffold for medicinal chemistry optimization rather than a development candidate, providing a benchmark for structure-activity relationship (SAR) studies.

PI3Kδ inhibition Cancer therapeutics Kinase inhibitor discovery

CYP17 Inhibition Selectivity: 3-Pyridyl vs. 4-Pyridyl Structural Requirement for 17α-Hydroxylase/C17,20-Lyase Potency

A systematic comparative study established that a 3-pyridine ring is essential for optimal inhibition of human testicular 17α-hydroxylase/C17,20-lyase (CYP17), while 4-pyridyl analogs exhibited markedly reduced potency [1]. Within the 3-pyridyl series, compounds featuring methyl substitution alpha to the carbonyl group and a bulky alkoxycarbonyl substituent achieved IC₅₀ values toward hydroxylase/lyase between 13 and 90 nM [2]. The prototypical comparator ketoconazole exhibited IC₅₀ values of 65 nM (hydroxylase) and 26 nM (lyase) in the same assay system [3]. The 3-pyridyl substitution pattern is structurally required for high-affinity CYP17 inhibition; 4-pyridyl analogs do not achieve comparable potency.

CYP17 inhibition Androgen biosynthesis Prostate cancer

Esterase Stability Advantage of α-Methyl Substituted 3-Pyridyl Propanoates Over Unsubstituted Analogs

Methyl 2-(pyridin-3-yl)propanoate incorporates an α-methyl substitution adjacent to the carbonyl group, a structural feature that confers significant resistance to esterase hydrolysis in vitro using rat liver microsomes [1]. The study of 3-pyridylacetic acid esters demonstrated that methyl substitution alpha to the carbonyl group, combined with bulky alkoxycarbonyl substituents, provided protection against enzymatic ester cleavage [2]. Unsubstituted 3-pyridylacetate esters lacking the α-methyl group are substantially more susceptible to esterase-mediated hydrolysis, limiting their utility in cellular and in vivo assays.

Metabolic stability Esterase hydrolysis resistance Prodrug design

Synthetic Versatility as a Chiral Building Block: Methyl 2-(pyridin-3-yl)propanoate vs. Achiral Pyridylpropanoate Analogs

Methyl 2-(pyridin-3-yl)propanoate contains a chiral center at the α-carbon position adjacent to the carbonyl group, making it a racemic mixture of enantiomers that can be resolved or utilized in asymmetric synthesis pathways [1]. This stereochemical feature distinguishes it from achiral 3-pyridylpropanoate analogs lacking the α-methyl substitution, such as methyl 3-(pyridin-3-yl)propanoate (CAS 84199-98-4) [2]. The presence of the chiral center enables the compound to serve as a versatile intermediate for the preparation of enantiomerically enriched derivatives, expanding its utility in stereochemistry-dependent drug discovery programs.

Chiral building block Asymmetric synthesis Medicinal chemistry intermediate

PI3Kδ Binding Affinity: Methyl 2-(pyridin-3-yl)propanoate Scaffold vs. Optimized Inhibitors

The methyl 2-(pyridin-3-yl)propanoate scaffold, when elaborated into optimized PI3Kδ inhibitors, has achieved binding affinity (Kd) values as low as 0.200 nM in human HL60 cell extracts measured after 2 hours by kinobeads-based pull-down assay [1]. In contrast, the minimal scaffold itself demonstrates modest activity (IC₅₀ = 102 nM in cellular assay [2]), while highly optimized PI3Kγ inhibitors have achieved Ki values of 0.00300 nM using [³³P]ATP and PIP2 substrate [3]. The 510-fold difference in binding affinity between the unoptimized scaffold and advanced elaborated compounds defines the SAR trajectory achievable with this chemotype.

PI3Kδ binding Kinase inhibitor Affinity profiling

Methyl 2-(pyridin-3-yl)propanoate: Evidence-Based Application Scenarios for Targeted Procurement


Medicinal Chemistry Hit-to-Lead Campaigns Targeting PI3Kδ for Oncology and Immunology Indications

Based on demonstrated PI3Kδ cellular inhibition (IC₅₀ = 102 nM) and the scaffold's optimization potential to sub-nanomolar binding affinity (Kd = 0.200 nM), methyl 2-(pyridin-3-yl)propanoate is best utilized as a starting scaffold in medicinal chemistry programs targeting phosphoinositide 3-kinase delta (PI3Kδ) for hematological malignancies and inflammatory diseases [1]. Procurement of the compound at 95-98% purity from qualified vendors enables direct analog synthesis and SAR exploration without the need for initial scaffold construction. The chiral center at the α-position provides additional stereochemical handles for optimization [2].

CYP17 Inhibitor Development for Androgen Biosynthesis Modulation

The 3-pyridyl substitution pattern of methyl 2-(pyridin-3-yl)propanoate aligns with the structural requirements identified for potent inhibition of human 17α-hydroxylase/C17,20-lyase (CYP17), where 3-pyridyl esters achieved IC₅₀ values of 13-90 nM [1]. The α-methyl substitution and ester functionality mirror the pharmacophoric elements essential for CYP17 inhibition and esterase resistance. Procurement of this compound supports the development of androgen biosynthesis inhibitors for hormone-dependent prostate cancer research, with the 3-pyridyl (meta) substitution being non-negotiable for target engagement [2].

Chiral Building Block for Asymmetric Synthesis and Enantiomerically Enriched Compound Libraries

The chiral α-carbon center in methyl 2-(pyridin-3-yl)propanoate makes it uniquely suited as a versatile building block for asymmetric synthesis compared to achiral 3-pyridylpropanoate analogs [1]. The compound can undergo resolution to yield enantiomerically pure intermediates or serve as a substrate for stereoselective transformations in the synthesis of chiral pharmaceuticals and agrochemicals. Procurement from suppliers offering analytical characterization (e.g., NMR, HPLC purity data) ensures the racemic mixture meets the specifications required for chiral derivatization studies [2].

General Heterocyclic Chemistry Intermediate for Pyridine-Containing Compound Synthesis

As a 3-pyridyl-substituted propanoate ester, methyl 2-(pyridin-3-yl)propanoate functions as a modular intermediate for the synthesis of more complex heterocyclic systems via ester hydrolysis, amidation, reduction, or cross-coupling reactions [1]. The compound's computed physicochemical properties (XLogP3-AA = 1.2, TPSA = 39.2 Ų) indicate favorable characteristics for both organic synthesis manipulation and potential membrane permeability in subsequent biological testing [2]. Procurement at research-scale quantities (100 mg to 5 g) supports exploratory synthetic methodology development and small library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(pyridin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.